molecular formula C16H20FN3O2 B6103812 (1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methanol

(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methanol

Cat. No. B6103812
M. Wt: 305.35 g/mol
InChI Key: DVHCLTYVONEVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methanol, also known as FPOP, is a small molecule inhibitor that has been extensively studied in scientific research. FPOP is a potent and selective inhibitor of a specific protein target, making it a valuable tool in studying the function and regulation of this protein. In

Mechanism of Action

(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methanol works by binding to a specific site on the protein target and inhibiting its activity. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the disruption of protein-protein interactions and the stabilization of the protein in an inactive conformation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis in these cells. In vivo studies have shown that this compound can inhibit tumor growth in animal models of cancer. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using (1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methanol in lab experiments is its high potency and selectivity for the protein target. This makes it a valuable tool for studying the function and regulation of this protein. However, this compound has some limitations as well. It is a small molecule inhibitor, which means that it may not be suitable for studying the function of larger protein complexes. Additionally, this compound may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of (1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methanol in scientific research. One area of interest is the development of more potent and selective inhibitors of the protein target. This could lead to the development of new therapeutic agents for cancer and other diseases. Another area of interest is the use of this compound in combination with other drugs to enhance their efficacy. Finally, this compound could be used in conjunction with other techniques, such as proteomics and structural biology, to gain a better understanding of the function and regulation of the protein target.

Synthesis Methods

The synthesis of (1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methanol involves a series of chemical reactions starting with the reaction of 3-(3-fluorobenzyl)-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-piperidinemethanol to form this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methanol has been used extensively in scientific research to study the function and regulation of a specific protein target. This protein is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has been shown to inhibit the activity of this protein in vitro and in vivo, making it a valuable tool in studying the role of this protein in various biological processes.

properties

IUPAC Name

[1-[[3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O2/c17-14-5-1-3-12(7-14)8-15-18-16(22-19-15)10-20-6-2-4-13(9-20)11-21/h1,3,5,7,13,21H,2,4,6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHCLTYVONEVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NC(=NO2)CC3=CC(=CC=C3)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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